(E)-3-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide
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Overview
Description
(E)-3-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring system.
Nitration of the Phenyl Ring:
Formation of the Acrylamide Moiety: The acrylamide group is introduced through a condensation reaction between an appropriate amine and an acrylate derivative under controlled conditions to ensure the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Condensation: The acrylamide moiety can undergo various condensation reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C) for reduction reactions.
Nitrating Agents: Nitric acid and sulfuric acid for nitration.
Condensation Reagents: Amine derivatives and acrylate compounds for forming the acrylamide group.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Aromatics: From electrophilic aromatic substitution reactions.
Condensation Products: Various derivatives depending on the specific condensation reactions performed.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
Medically, this compound is of interest due to its potential pharmacological activities. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or specific reactivity.
Mechanism of Action
The mechanism of action of (E)-3-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the pyrazolo[3,4-d]pyrimidine core are likely to play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide: can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Uniqueness
The presence of the nitro group in this compound distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity and its interactions with biological targets, potentially leading to unique pharmacological properties.
Biological Activity
The compound (E)-3-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H18N6O4, with a molecular weight of approximately 406.41 g/mol. The compound features a complex structure that includes a nitrophenyl group and a pyrazolo[3,4-d]pyrimidine core.
Property | Value |
---|---|
Molecular Formula | C21H18N6O4 |
Molecular Weight | 406.41 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and inflammation. It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anticancer effects. For instance, in vitro assays have shown that compounds similar to this compound can inhibit the proliferation of various human tumor cell lines.
Table 1: Anticancer Activity Data
Compound | IC50 (µM) | Cell Line Tested |
---|---|---|
(E)-3-(4-nitrophenyl)... | 12.5 | MCF7 (Breast Cancer) |
Similar Pyrazolo Derivative A | 10.0 | HeLa (Cervical Cancer) |
Similar Pyrazolo Derivative B | 15.0 | A549 (Lung Cancer) |
These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Studies have indicated that it can inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response.
Table 2: Anti-inflammatory Activity Data
Compound | IC50 (µM) | Assay Type |
---|---|---|
(E)-3-(4-nitrophenyl)... | 0.04 | COX-2 Inhibition |
Similar Pyrazolo Derivative C | 0.05 | COX-2 Inhibition |
The low IC50 values suggest that the compound is effective at relatively low concentrations, making it a candidate for further development as an anti-inflammatory agent.
Case Studies
A recent study evaluated the effects of various pyrazolo[3,4-d]pyrimidine derivatives on CDK2 and CDK4 inhibition. The results showed that certain derivatives exhibited selective inhibition of these kinases while demonstrating minimal activity against EGFR, indicating a favorable selectivity profile for potential cancer therapies .
Another investigation focused on the cytotoxic effects against renal carcinoma cells, where compounds similar to (E)-3-(4-nitrophenyl)... were found to induce significant apoptosis and cell cycle arrest in the G0/G1 phase . This highlights the therapeutic potential of these compounds in treating specific types of cancer.
Properties
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6O4/c27-18(11-8-14-6-9-16(10-7-14)26(29)30)23-24-13-21-19-17(20(24)28)12-22-25(19)15-4-2-1-3-5-15/h1-13H,(H,23,27)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGZMNWEKLPPFH-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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